Ischemin sodium

CBP Bromodomain p300 Affinity

Procurement of CBP bromodomain inhibitors with inconsistent potency and selectivity delays target validation. Ischemin sodium (CAS 1357059-00-7) is a well-characterized, first-generation chemical probe that provides a reproducible baseline for CBP/p53 research. - Targets CBP-BRD with a Kd of 19 µM, demonstrating moderate selectivity over BAZ1B, PCAF, BRD4-1, and BAZ2B. - Inhibits p53-induced p21 activation with a functional IC50 of 5 µM; blocks caspase 3/7-mediated apoptosis in cardiomyocytes at 10 µM. - Supplied as the sodium salt for enhanced aqueous solubility; >98% purity ensures assay reliability from batch to batch.

Molecular Formula C15H16N3NaO4S
Molecular Weight 357.4 g/mol
Cat. No. B1150106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIschemin sodium
SynonymsIschemin sodium salt;  J28;  J-28;  J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium
Molecular FormulaC15H16N3NaO4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)[O-])C.[Na+]
InChIInChI=1S/C15H17N3O4S.Na/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16;/h4-7,19H,16H2,1-3H3,(H,20,21,22);/q;+1/p-1
InChIKeyZTDQQIATQGCZBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Ischemin Sodium: CBP Bromodomain Inhibitor Overview and Comparison


Ischemin sodium (CAS 1357059-00-7) is a cell-permeable, small-molecule CBP (CREB-binding protein) bromodomain inhibitor, with a primary mechanism of disrupting the protein-protein interaction between CBP and the tumor suppressor protein p53 [1]. As an azobenzene derivative, it is supplied as the sodium salt (C15H16N3NaO4S, MW 357.36) to enhance aqueous solubility for biological assays . Unlike broader-acting epigenetic modulators such as HDAC inhibitors, or potent CBP inhibitors now in development (e.g., CCS1477 with a Kd of 1.7 nM ), Ischemin sodium serves as a foundational, first-generation chemical probe with a distinct, moderate affinity profile for its target [1].

Cell-permeable CBP bromodomain inhibitor probe
First-generation tool for p53-CBP interaction studies
Sodium salt formulation supports aqueous biological assays

Why Ischemin Sodium Cannot Be Replaced by Generic Bromodomain Inhibitors


Substituting Ischemin sodium with a generic bromodomain inhibitor or an alternative CBP probe is scientifically invalid due to profound differences in target selectivity, binding affinity, and functional outcome. BET bromodomain inhibitors (e.g., JQ1) potently target BRD2/3/4 with nanomolar affinity but lack significant activity on CBP, leading to distinct transcriptional and biological consequences unrelated to the p53-CBP axis [1]. Conversely, newer, highly potent CBP/p300 inhibitors like GNE-207 (CBP IC50 = 1 nM) or CCS1477 (CBP Kd = 1.7 nM) bind with an affinity nearly 20,000-fold higher than Ischemin sodium . This extreme difference in potency dictates vastly different working concentrations, experimental windows, and potential for off-target effects, making them non-interchangeable without a complete revalidation of the assay system. Furthermore, the established literature and disease-model relevance (cardioprotection) are specifically anchored to Ischemin sodium's unique moderate affinity and functional signature, which would not be recapitulated by these other tools [2].

Ischemin sodium targets CBP bromodomain
BET inhibitors engage BRD2/3/4, not CBP
CBP-p53 axis may not be interrogated; transcriptional outcomes differ
Moderate affinity (µM range) defines working concentration
High-potency CBP inhibitors (pM–nM range) require distinct assay windows
Non-overlapping concentration ranges demand full revalidation of assay conditions
Disease-model response anchored to Ischemin's affinity profile
Other CBP probes may not recapitulate reported cardioprotection-model endpoints
Model-specific functional signature may not transfer; endpoint context must be verified

Quantitative Comparison: Ischemin Sodium vs. Analogs and Alternatives


Target Affinity vs. High-Potency CBP/p300 Inhibitors

Ischemin sodium binds to the CBP bromodomain with a dissociation constant (Kd) of 19 µM . This is significantly weaker than the affinity of modern, high-potency CBP/p300 inhibitors, such as CCS1477 (Inobrodib), which has a reported Kd of 1.7 nM for CBP , or GNE-207, which has an IC50 of 1 nM . This ~10,000- to 20,000-fold difference in affinity is a critical distinguishing feature for assay design.

Affinity vs. high-potency inhibitors
Data to verify
19 µMIschemin Kd
vs
1.7 nM / 1 nMCCS1477 / GNE-207
Affinity context differs by ~10,000–20,000-fold; guides probe selection
Cross-study comparable; assay platforms vary
CBP Bromodomain p300 Affinity Epigenetics

Bromodomain Selectivity Profile Across BAZ1B, PCAF, BRD4-1, and BAZ2B

Ischemin sodium exhibits moderate selectivity for the CBP bromodomain over other bromodomains. Its Kd for CBP is 19 µM, compared to 37 µM for BAZ1B, 41 µM for PCAF, 70 µM for BRD4-1, and >100 µM for BAZ2B . This profile defines its utility as a selective, albeit moderate-affinity, tool for probing CBP function.

Bromodomain selectivity
Data to verify
19 µM (CBP)
CBP-preferred over BAZ1B (37 µM), PCAF (41 µM), BRD4-1 (70 µM), BAZ2B (>100 µM)
Selectivity ratios 1.9x–>5.3x; fluorescence spectroscopy
Selectivity CBP BAZ1B PCAF BRD4 BAZ2B

Functional Potency in p53 Transcriptional Activation Assays

Ischemin sodium functionally inhibits the p53 pathway in a cellular context. It blocks p53-induced activation of the downstream effector p21 with an IC50 value of 5 µM in a luciferase reporter assay in U2OS cells [1]. This provides a functional, cell-based metric that is distinct from its biochemical binding affinity (Kd of 19 µM).

Functional potency
Reported
IC50 = 5 µM
Cell-based p53 pathway inhibition in U2OS cells
Luciferase reporter; distinct from biochemical Kd
p53 p21 Transcriptional Activity Cell-based Assay

Cardioprotective Effect Against Doxorubicin-Induced Apoptosis

Ischemin sodium (10 µM) demonstrates a protective effect in cardiomyocytes by blocking doxorubicin-induced apoptosis, as measured by inhibition of caspase 3/7 activity over a 3-day treatment period [1]. In contrast, the standard-of-care cardioprotectant, Dexrazoxane, acts as an iron chelator and is dosed clinically in a 10:1 ratio (Dexrazoxane:Doxorubicin), but it has shown discrepant results in pre-clinical models [2].

Cardioprotection model
Reported
10 µMIschemin (apoptosis block)
vs
iron chelationDexrazoxane
p53-dependent caspase 3/7 inhibition in doxorubicin-treated cardiomyocytes
Mechanism-specific endpoint; distinct from iron-chelation cardioprotection
Cardioprotection Apoptosis Cardiomyocytes Doxorubicin Caspase

Physical Form and Solubility: Sodium Salt vs. Free Acid

Ischemin is supplied as a sodium salt (MW 357.36) to improve its aqueous solubility for biological assays, achieving solubility in water of <35.74 mg/mL . In contrast, the free acid form (MW 335.38) is generally less soluble in aqueous buffers, which can present challenges for in vitro and in vivo formulations . This is a practical, yet critical, consideration for experimental work.

Salt form & solubility
Class-level
Sodium salt
Improved aqueous solubility for biological assays
Free acid may exhibit lower solubility; class-level inference
Solubility Sodium Salt Formulation DMSO Water

Ischemin Sodium Research Applications and Optimal Use Cases


Epigenetic Target Validation of the CBP/p53 Axis

Ischemin sodium is the optimal tool for experiments requiring selective but moderate-affinity inhibition of the CBP bromodomain to interrogate its role in p53-mediated transcription. Its well-characterized selectivity profile over BAZ1B, PCAF, BRD4-1, and BAZ2B (see Evidence Item 2) and its functional IC50 of 5 µM in cells (see Evidence Item 3) provide a validated, reproducible starting point for target validation studies [1]. Unlike high-potency CBP inhibitors (e.g., CCS1477 with a Kd of 1.7 nM), Ischemin sodium's weaker affinity makes it suitable for studying partial inhibition or for use in systems where complete target blockade is undesirable or confounds interpretation .

Cardioprotection and p53-Dependent Apoptosis in Cardiomyocytes

Ischemin sodium is uniquely positioned for research into cardioprotective mechanisms, specifically for studying the p53-dependent apoptotic pathway in cardiomyocytes. Its demonstrated ability to block doxorubicin-induced apoptosis by inhibiting caspase 3/7 activity at 10 µM (see Evidence Item 4) makes it a key chemical probe for dissecting this pathway [1]. This application is distinct from other cardioprotectants like Dexrazoxane, which acts via iron chelation, and provides a targeted, epigenetic approach to understanding and potentially mitigating cardiac damage [2].

Comparative Epigenetic Probe Studies and Assay Development

As a first-generation, well-characterized CBP bromodomain inhibitor, Ischemin sodium serves as an essential benchmark compound in comparative studies against newer, more potent inhibitors (e.g., GNE-207, CCS1477). Its moderate binding affinity (Kd = 19 µM for CBP) and functional data provide a baseline for evaluating the selectivity and cellular activity of novel chemical probes in the same target class [1]. Furthermore, its known solubility and stability parameters make it a reliable standard for developing and validating new biochemical or cell-based assays aimed at the CBP/p300 bromodomain family .

Mechanistic Studies of p53 Post-Translational Modifications

Ischemin sodium is a critical reagent for research focused on the interplay between p53 post-translational modifications (PTMs) and transcriptional activity. By disrupting the CBP-p53 interaction, it alters the acetylation and phosphorylation states of p53 upon DNA damage [1]. This makes it a valuable tool for experiments aiming to decouple the binding of transcriptional co-activators from downstream PTM events and gene expression changes, a level of mechanistic insight not readily achieved with broad-spectrum inhibitors or genetic approaches .

Application
Selection Property
Validation Focus
Epigenetic target validation (CBP/p53)
Characterized CBP bromodomain selectivity and functional IC50
p53-mediated transcription assay response; partial-inhibition endpoints
Cardioprotection research (cardiomyocyte apoptosis)
p53-dependent apoptosis pathway probe
Doxorubicin-induced caspase 3/7 activity model
Comparative CBP/p300 inhibitor benchmarking
First-generation CBP bromodomain inhibitor with reported affinity
Affinity and selectivity baseline for novel probe evaluation
Mechanistic studies of p53 post-translational modifications
Disrupts CBP-p53 interaction to alter acetylation/phosphorylation
p53 PTM and gene expression change endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ischemin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.